![molecular formula C10H10BrClOS B14038325 1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one](/img/structure/B14038325.png)
1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one
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Overview
Description
1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one typically involves multiple stepsFor example, the bromination of 4-methyl-3-nitrotoluene can yield 4-bromo-3-nitro-1-bromomethylbenzene, which can then undergo further reactions to introduce the mercapto and chloropropanone groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions. These processes often require the use of specialized equipment to handle the reactive intermediates and ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or iodine for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted derivatives, while oxidation of the mercapto group can produce disulfides .
Scientific Research Applications
1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the study of biological pathways.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their function. The chloropropanone moiety can participate in addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid methyl ester: Similar in structure but lacks the mercapto and chloropropanone groups.
2-Bromopyrene: Contains a bromomethyl group but differs in the aromatic system and lacks the mercapto and chloropropanone groups.
Uniqueness
The presence of both a bromomethyl and a mercapto group allows for diverse chemical transformations, while the chloropropanone moiety adds further versatility in reactions .
Biological Activity
1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one is an organic compound notable for its unique structural features, including a bromomethyl group, a mercapto group, and a chloropropanone moiety. These functional groups contribute to its reactivity and potential applications in medicinal chemistry and materials science. The compound's molecular formula is C10H10BrClOS, with a molecular weight of 293.61 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound primarily stems from its ability to interact with various biological targets:
- Covalent Bond Formation : The bromomethyl group can react with nucleophilic sites on proteins, potentially altering their function. This reactivity suggests implications for enzyme inhibition and modification, which can be crucial in drug design.
- Redox Activity : The mercapto group may participate in redox reactions, influencing cellular redox states and signaling pathways. This property is particularly relevant in studies related to oxidative stress and cancer biology.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, compounds containing mercapto groups have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The ability to form covalent bonds with enzymes can lead to the inhibition of specific biochemical pathways, making this compound a candidate for further exploration in enzyme-targeted therapies.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound:
- Antitumor Studies : A series of compounds similar in structure were evaluated for their anticancer properties against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. These studies utilized MTT assays to assess cell viability and found that certain derivatives exhibited significant antiproliferative activity .
- Molecular Docking Studies : Research involving molecular docking simulations has been performed to predict the binding affinity of similar compounds to target proteins involved in cancer progression. These studies help elucidate the potential mechanisms through which this compound may exert its biological effects .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(4-Bromomethylphenyl)-3-chloropropan-2-one | C10H10BrClO | Lacks mercapto group |
1-(4-Methyl-3-mercaptophenyl)-3-chloropropan-2-one | C10H11ClOS | Contains methyl instead of bromomethyl |
1-(4-(Bromomethyl)-3-nitrophenyl)-3-chloropropan-2-one | C10H10BrClN | Contains nitro instead of mercapto group |
The dual functionality of both bromomethyl and mercapto groups in this compound provides distinct reactivity patterns that allow for diverse chemical modifications and interactions not present in similar compounds.
Properties
Molecular Formula |
C10H10BrClOS |
---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-sulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-8-2-1-7(4-10(8)14)3-9(13)6-12/h1-2,4,14H,3,5-6H2 |
InChI Key |
HEWAEBFRQOVDRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CCl)S)CBr |
Origin of Product |
United States |
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